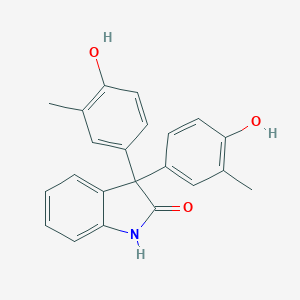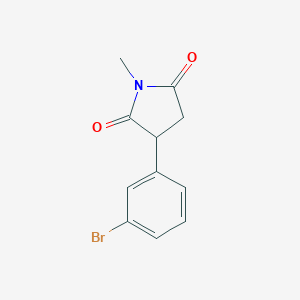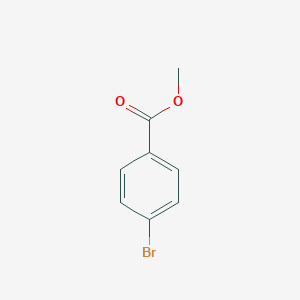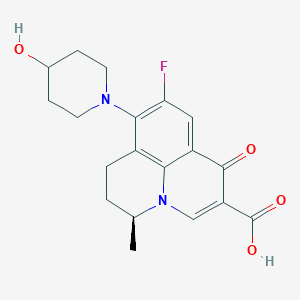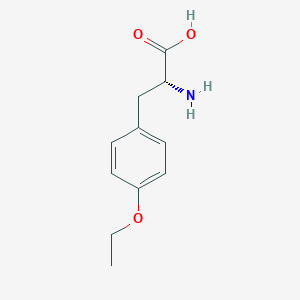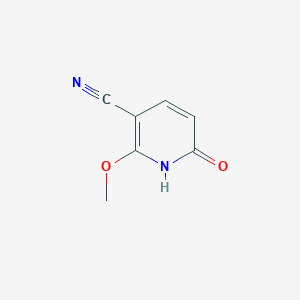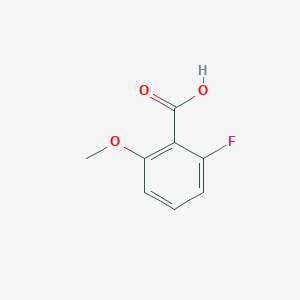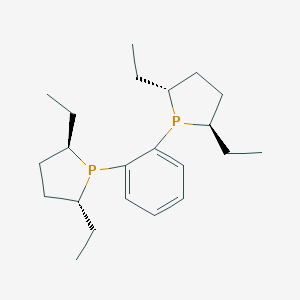
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyridine derivative that has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves its binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By binding to this receptor, the compound modulates the release of dopamine, which leads to its pharmacological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one are primarily mediated by its binding to the dopamine D3 receptor. This binding leads to the modulation of dopamine release, which affects various physiological processes such as reward, motivation, and addiction. The compound has also been found to exhibit antipsychotic, antidepressant, and anxiolytic effects.
実験室実験の利点と制限
The advantages of using 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one in lab experiments include its potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, the limitations of using this compound include its complex synthesis method and limited availability.
将来の方向性
There are several future directions for the research on 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one. Some of these include:
1. Investigation of the compound's potential as a treatment for substance abuse disorders.
2. Development of novel analogs with improved pharmacological properties.
3. Study of the compound's effects on other neurotransmitter systems.
4. Investigation of the compound's potential as a treatment for other neurological and psychiatric disorders.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, including its potent and selective binding to the dopamine D3 receptor. The compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects. There are several future directions for the research on this compound, including its potential as a treatment for substance abuse disorders and other neurological and psychiatric disorders.
合成法
The synthesis of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves the reaction of 2-(4-(2-Quinolyl)piperazin-1-yl)ethan-1-ol with 4-azido-1H-pyridin-2-one in the presence of a copper catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.
科学的研究の応用
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects.
特性
CAS番号 |
139477-46-6 |
|---|---|
製品名 |
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one |
分子式 |
C22H24N6O |
分子量 |
388.5 g/mol |
IUPAC名 |
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C22H24N6O/c29-22-27-12-4-3-8-21(27)24-28(22)13-5-11-25-14-16-26(17-15-25)20-10-9-18-6-1-2-7-19(18)23-20/h1-4,6-10,12H,5,11,13-17H2 |
InChIキー |
SPTHERJMPORMKM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
正規SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
その他のCAS番号 |
139477-46-6 |
同義語 |
2-(3-(4-(2-quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one QPPTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



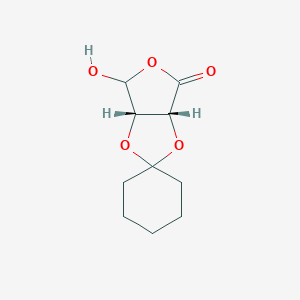
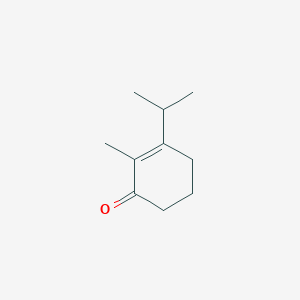
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)

